Mid-IR Vibrational Fingerprint: Absence of the Intense ~1400 cm⁻¹ Band Characteristic of 1- and 4-Azachrysene
Matrix-isolation FTIR spectroscopy reveals that 2-azachrysene lacks the anomalously intense, discrete vibrational feature near 1400 cm⁻¹ that is a hallmark of the 1-azachrysene and 4-azachrysene isomers. This band arises from a nitrogen-coupled vibrational mode that is symmetry-forbidden or absent in the 2-substituted isomer [1].
| Evidence Dimension | Presence of an intense discrete IR absorption band near 1400 cm⁻¹ |
|---|---|
| Target Compound Data | Band near 1400 cm⁻¹: ABSENT |
| Comparator Or Baseline | 1-Azachrysene: PRESENT; 4-Azachrysene: PRESENT |
| Quantified Difference | Qualitative yes/no differentiation; the feature is entirely absent in 2-azachrysene under identical matrix isolation conditions (Ar matrix, 14 K). |
| Conditions | Argon matrix at 14 K; mid-infrared range 1600–1100 cm⁻¹; B3LYP/4-31G DFT computations confirm the experimental finding. |
Why This Matters
For analytical laboratories using IR spectral matching for aza-PAH identification in environmental samples, the absence of this band is a definitive discriminatory criterion to confirm 2-azachrysene against co-eluting or isobaric isomers.
- [1] Mattioda, A. L.; Hudgins, D. M.; Bauschlicher, C. W.; Rosi, M.; Allamandola, L. J. Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. J. Phys. Chem. A 2003, 107 (10), 1486–1498. View Source
